Imepitoin

Catalog No.
S530504
CAS No.
188116-07-6
M.F
C13H14ClN3O2
M. Wt
279.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imepitoin

CAS Number

188116-07-6

Product Name

Imepitoin

IUPAC Name

3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

InChI

InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2

InChI Key

IQHYCZKIFIHTAI-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AWD 131-138; AWD-131-138; AWD131-138; AWD 131138; Imepitoin.

Canonical SMILES

C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl

Description

The exact mass of the compound Imepitoin is 279.0775 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Initial Evidence for Anxiety Reduction: A case series published in the journal BMC Veterinary Research investigated the use of Imepitoin alongside behavior modification programs in 17 dogs suffering from fear and anxiety issues. The study found that Imepitoin treatment led to a significant reduction in owner-reported anxiety scores across various situations, including noise sensitivity. Improvements were observed within the first week of treatment, with further progress by week eleven. Additionally, 76.5% of owners opted to continue Imepitoin for their dogs after the study's conclusion, suggesting positive outcomes [].

Imepitoin is a novel compound that acts primarily as a low-affinity partial agonist at the benzodiazepine binding site of the gamma-aminobutyric acid A (GABA A) receptor. It is recognized for its anxiolytic and anticonvulsant properties, particularly in veterinary medicine for treating idiopathic epilepsy in dogs. Unlike traditional benzodiazepines, imepitoin does not produce significant sedation or other adverse effects commonly associated with this class of drugs .

Imepitoin acts through a dual mechanism. It functions as a low-affinity partial agonist of the benzodiazepine site of the GABAA receptor in the brain []. GABAA receptors are responsible for inhibiting neuronal activity. Imepitoin's partial agonist action increases the effect of the neurotransmitter GABA, leading to decreased neuronal firing and ultimately reducing seizure activity [].

Additionally, Imepitoin exhibits a dose-dependent blocking effect on voltage-gated calcium channels []. These channels play a role in regulating neuronal excitability. By blocking them, Imepitoin further contributes to its anticonvulsant effect.

Imepitoin's mechanism of action involves potentiation of GABA A receptor-mediated inhibitory effects on neurons, which enhances chloride ion influx and results in neuronal hyperpolarization. This activity is facilitated by its binding to the benzodiazepine site on the GABA A receptor, leading to increased efficacy of GABA without the full agonistic effects seen with stronger benzodiazepines like diazepam . Additionally, imepitoin exhibits weak calcium channel blocking effects, which may contribute to its anticonvulsant properties .

Imepitoin demonstrates significant biological activity as an anxiolytic agent, comparable to traditional benzodiazepines but with a more favorable side effect profile. In preclinical studies, it has shown efficacy in reducing anxiety behaviors in various rodent models and has been effective in dogs under stress-inducing conditions . Its unique pharmacological profile allows it to inhibit seizures effectively while minimizing sedation and cognitive impairment, making it a valuable option for managing epilepsy in dogs .

The synthesis of imepitoin involves multiple steps that typically include:

  • Formation of the core structure: This involves creating a substituted phenyl ring that can interact with the GABA A receptor.
  • Modification: The core structure undergoes further chemical modifications to enhance binding affinity and selectivity for the benzodiazepine site.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for clinical use .

Imepitoin is primarily used in veterinary medicine, specifically for:

  • Treatment of idiopathic epilepsy in dogs: It has been shown to reduce seizure frequency with fewer side effects compared to traditional antiepileptic medications like phenobarbital .
  • Anxiolytic therapy: Its ability to alleviate anxiety without sedation makes it suitable for managing anxiety-related disorders in animals .

Studies have indicated that imepitoin does not significantly interact with other highly protein-bound drugs, making it a safer choice when used in combination therapy . In clinical evaluations, imepitoin has been used alongside other antiepileptic drugs like potassium bromide and phenobarbital without significant adverse interactions or changes in plasma drug levels .

Imepitoin can be compared with several other compounds that act on the GABA A receptor:

CompoundMechanism of ActionAffinity LevelPrimary UseUnique Aspects
DiazepamFull agonist at GABA A receptorHighAnxiety, muscle spasmsSedative effects; risk of dependency
PhenobarbitalBarbiturate; enhances GABA activityHighAntiepilepticSignificant sedation; liver enzyme elevation
LevetiracetamModulates synaptic releaseModerateAntiepilepticUnique mechanism; less sedative effects
ClonazepamFull agonist at GABA A receptorHighAnxiety, seizuresSedative effects; risk of tolerance

Imepitoin stands out due to its low affinity for the benzodiazepine site, resulting in fewer side effects such as sedation and cognitive impairment while maintaining efficacy as an anxiolytic and anticonvulsant agent .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

279.0774544 g/mol

Monoisotopic Mass

279.0774544 g/mol

Heavy Atom Count

19

LogP

1.5 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19V39682LI

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Meeting highlights from the Committee for Medicinal Products for Veterinary Use (CVMP) 16-17 February 202119/02/2021

ATC Code

QN03AX90

Pictograms

Health Hazard

Health Hazard

Other CAS

188116-07-6

Wikipedia

Imepitoin
Aszonalenin

Use Classification

Veterinary drugs -> Other antiepileptics, Antiepileptics -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Royaux E, Bhatti S, De Cock H, Van Ham L, Kitshoff A, Vandenabeele S. Cutaneous adverse drug reaction in a dog associated with imepitoin. Vet Dermatol. 2016 Apr;27(2):118-e32. doi: 10.1111/vde.12289. Epub 2016 Jan 22. PubMed PMID: 26799469.
2: Rundfeldt C, Tipold A, Löscher W. Efficacy, safety, and tolerability of imepitoin in dogs with newly diagnosed epilepsy in a randomized controlled clinical study with long-term follow up. BMC Vet Res. 2015 Sep 2;11:228. doi: 10.1186/s12917-015-0548-9. PubMed PMID: 26330063; PubMed Central PMCID: PMC4556053.
3: Packer RM, Volk HA. Study on the effects of imepitoin on the behaviour of dogs with epilepsy. Vet Rec. 2015 Aug 1;177(5):132. doi: 10.1136/vr.h4108. PubMed PMID: 26231879.
4: Tipold A, Keefe TJ, Löscher W, Rundfeldt C, de Vries F. Clinical efficacy and safety of imepitoin in comparison with phenobarbital for the control of idiopathic epilepsy in dogs. J Vet Pharmacol Ther. 2015 Apr;38(2):160-8. doi: 10.1111/jvp.12151. Epub 2014 Jul 31. PubMed PMID: 25079881.
5: Rundfeldt C, Gasparic A, Wlaź P. Imepitoin as novel treatment option for canine idiopathic epilepsy: pharmacokinetics, distribution, and metabolism in dogs. J Vet Pharmacol Ther. 2014 Oct;37(5):421-34. doi: 10.1111/jvp.12117. Epub 2014 Mar 10. PubMed PMID: 24611573; PubMed Central PMCID: PMC4280904.
6: Rundfeldt C, Löscher W. The pharmacology of imepitoin: the first partial benzodiazepine receptor agonist developed for the treatment of epilepsy. CNS Drugs. 2014 Jan;28(1):29-43. doi: 10.1007/s40263-013-0129-z. Review. PubMed PMID: 24357084.
7: Löscher W, Hoffmann K, Twele F, Potschka H, Töllner K. The novel antiepileptic drug imepitoin compares favourably to other GABA-mimetic drugs in a seizure threshold model in mice and dogs. Pharmacol Res. 2013 Nov;77:39-46. doi: 10.1016/j.phrs.2013.09.003. Epub 2013 Sep 18. PubMed PMID: 24056205.

Explore Compound Types